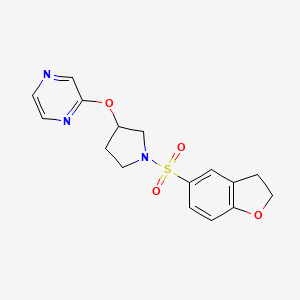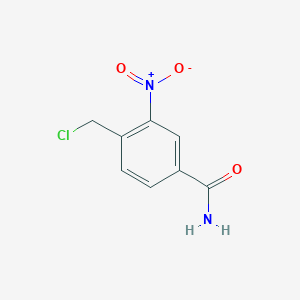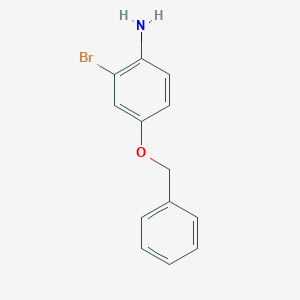
5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid, also known as MPYC, is a chemical compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11NO4/c1-17-9-3-2-4-10(7-9)18-11-5-6-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) . This indicates the presence of a methoxy group (-OCH3) and a carboxylic acid group (-COOH) in the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis and Activity in Pharmaceutical Research
The synthesis and evaluation of derivatives related to 5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid have been explored for their potential pharmaceutical applications. For instance, 5-acetyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds have shown significant antiinflammatory and analgesic activities. Extensive studies have demonstrated the correlation between the analgesic and antiinflammatory potencies of these compounds and the steric and hydrogen-bonding properties of their substituents, leading to the advancement of some of these compounds for further pharmacological evaluation as potential antiinflammatory agents (Muchowski et al., 1985).
Catalytic Applications in Organic Synthesis
Research into the catalytic uses of carboxylic acid derivatives, including those related to this compound, has shown promising results. The Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, for example, has been demonstrated to yield substituted pyridines with high regioselectivity. This process highlights the role of carboxylic acid as a traceless activating group in the synthesis of pyridine derivatives, offering a method for efficiently constructing complex organic structures (Neely & Rovis, 2014).
Material Science and Polymer Chemistry
In the field of material science, derivatives of this compound have been utilized in the development of new materials. Novel alcohol-soluble conjugated polymers incorporating pyridine groups have been synthesized for use as cathode interfacial layers in polymer solar cells. These polymers have shown to improve the power conversion efficiency significantly, underscoring their potential in advancing solar cell technology (Chen et al., 2017).
Corrosion Inhibition
The study of thiazole-based pyridine derivatives has revealed their potential as corrosion inhibitors for mild steel. These compounds have demonstrated significant inhibition efficiency, which is directly related to their concentration and inversely related to temperature, providing insights into their use for protecting steel surfaces against corrosion (Chaitra et al., 2016).
Biomedical Research
In biomedical research, the antimicrobial activity of new pyridine derivatives has been explored, offering potential applications in developing new antimicrobial agents. These studies provide a foundation for further investigation into the role of these compounds in treating bacterial and fungal infections (Patel et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Mode of Action
It is known that carboxylic acid derivatives, such as this compound, can undergo nucleophilic acyl substitution reactions . This involves a nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel a leaving group . The exact nature of these interactions and the resulting changes would depend on the specific biological target, which is currently unknown for this compound .
Biochemical Pathways
It is known that pyridinecarboxylic acids, a class of compounds to which this molecule belongs, can be involved in various biochemical processes .
Pharmacokinetics
The compound’s molecular weight (24523 g/mol) and its carboxylic acid group suggest that it may have reasonable bioavailability, as these characteristics are often associated with good absorption and distribution properties .
Result of Action
The molecular and cellular effects of 5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid’s action are currently unknown due to the lack of information on its biological targets and mode of action .
Eigenschaften
IUPAC Name |
5-(3-methoxyphenoxy)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-17-9-3-2-4-10(7-9)18-11-5-6-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPBVLSGNOMGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1522871-82-4 |
Source


|
| Record name | 5-(3-methoxyphenoxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
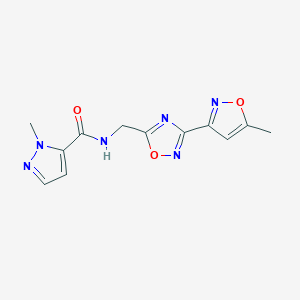
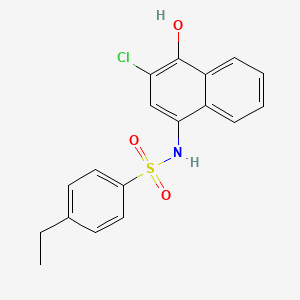




![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(benzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B2983694.png)
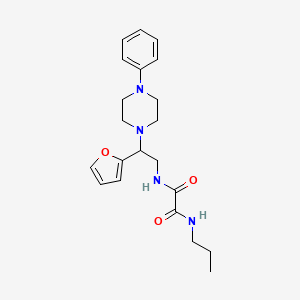
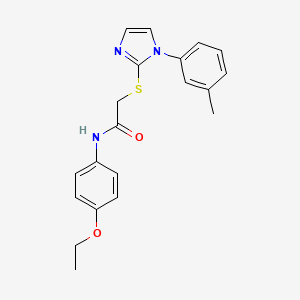
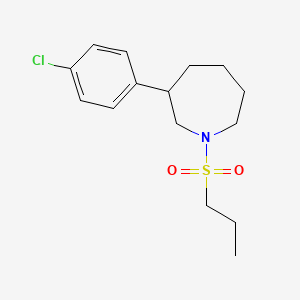
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2983700.png)
